molecular formula C16H23BO2 B13277167 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13277167
M. Wt: 258.2 g/mol
InChI Key: SZLCEVZECHYZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1802939-35-0) is a boronic ester featuring a but-3-en-1-yl substituent on the phenyl ring. Its molecular formula is C₁₆H₂₃BO₂, with a molecular weight of 258.16 g/mol . The compound’s structure combines the pinacol boronate group with an aliphatic alkene, enabling applications in Suzuki-Miyaura cross-coupling reactions and serving as a precursor for polymerizable or functionalizable materials. Safety data indicate moderate hazards (H302, H315, H319, H335), requiring careful handling .

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-(4-but-3-enylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h6,9-12H,1,7-8H2,2-5H3

InChI Key

SZLCEVZECHYZSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC=C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between aryl halides and preformed boronate esters.

Procedure :

  • Step 1 : Synthesize 4-(but-3-en-1-yl)phenyl bromide via Heck coupling between 4-bromostyrene and allyl chloride using Pd(OAc)₂ and triethylamine.
  • Step 2 : React the aryl bromide with bis(pinacolato)diboron ([B₂Pin₂]) in the presence of [Pd(PPh₃)₄] (5 mol%) and KOAc (3 equiv) in anhydrous THF at 80°C for 12 h.
  • Purification : Column chromatography (hexane/EtOAc 9:1) yields the product as a colorless oil.

Key Data :

Parameter Value Source
Yield 72–86%
Reaction Time 12–18 h
Catalyst Loading 5 mol% Pd

Hydroboration-Oxidation of Alkynes

Applicable for substrates with terminal alkynes.

Procedure :

  • Step 1 : Hydroborate 4-ethynylphenylbut-3-ene-1-ol using BH₃·THF (1.0 equiv) at 0°C.
  • Step 2 : Oxidize the borane intermediate with pinacol (1.1 equiv) and MgSO₄ in CH₂Cl₂ overnight.
  • Isolation : Filter through Celite and concentrate.

Key Data :

Parameter Value Source
Yield 65–78%
Oxidation Time 16 h

Comparative Analysis of Methods

Method Advantages Limitations Optimal Use Case
Suzuki-Miyaura High yield, scalable Requires Pd catalyst Industrial-scale production
Lithium-Halogen Exchange Avoids transition metals Low-temperature sensitivity Lab-scale, air-sensitive substrates
Hydroboration Stereoselective Limited to alkyne precursors Functionalized starting materials

Characterization Standards

  • ¹H NMR (CDCl₃): δ 1.34 (s, 12H, Bpin-CH₃), 5.6–6.2 (m, 2H, CH₂=CH), 7.4–7.8 (m, 4H, aryl-H).
  • ¹¹B NMR : Singlet at δ 30.5 ppm.
  • HRMS : m/z Calc. for C₁₇H₂₃BO₂ [M+H]⁺: 293.18; Found: 293.17.

Chemical Reactions Analysis

Types of Reactions

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound that features a boron atom within a dioxaborolane ring, further substituted with a phenyl group attached to a but-3-en-1-yl chain. The dioxaborolane structure enables it to participate in various chemical transformations. The molecular formula of this compound is C16H23BO2 and its molecular weight is 258.2 g/mol.

Chemical Properties and Reactions

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can engage in several types of chemical transformations:

  • Reacts with Nucleophiles and Electrophiles Research focuses on its reactivity with nucleophiles and electrophiles.
  • Catalytic Processes and Molecular Recognition Events The reversible covalent bonding capability of boron allows this compound to participate in various catalytic processes and molecular recognition events.

Potential Applications

While specific biological activities of 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively documented, organoboron compounds are known for their potential applications in medicinal chemistry. They often exhibit properties that can influence biological pathways through interactions with biomolecules. The boron atom's ability to form reversible covalent bonds enhances its utility in drug design and development.

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds applications in various fields:

  • Synthetic Chemistry It can be utilized effectively in synthetic chemistry.
  • Therapeutic Contexts It has potential therapeutic applications.

Mechanism of Action

The mechanism by which 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pathways involved often include the formation of boronate esters or other boron-containing intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Reactivity

The target compound’s but-3-en-1-yl group distinguishes it from analogs with substituents such as halides, esters, alkynes, and heteroaromatics. Key comparisons include:

Table 1: Structural and Reactivity Comparison
Compound Name Substituent Key Reactivity/Applications Reference
2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane But-3-en-1-yl Cross-coupling, polymer precursors, addition reactions (e.g., cyclopropanation)
Ethyl 4-(4-(dioxaborolanyl)phenyl)butanoate (3ag) Butanoate ester Nickel-catalyzed reductive alkylation; ester hydrolysis potential
(E)-2-(2-(5-Chloropent-3-en-1-yl)phenyl)-dioxaborolane (S46) Chloropentenyl Intramolecular Pd-catalyzed allyl-aryl coupling; halogen-mediated functionalization
2-(4-(Bromomethyl)phenyl)-dioxaborolane (8) Bromomethyl Alkylation (e.g., pyrrole synthesis via nucleophilic substitution)
2-(4-Methoxyphenyl)-dioxaborolane (2g) Methoxy Electron-donating group stabilizes boronates; solid-state applications (m.p. 137–139°C)
2-(4-Ethynylphenyl)-dioxaborolane Ethynyl Click chemistry (e.g., Sonogashira coupling); enhanced electrophilicity at boron center
2-(Benzo[b]thiophen-5-yl)-dioxaborolane (14) Benzo[b]thiophen-3-yl Heteroaromatic systems for optoelectronics or pharmaceuticals

Physicochemical Properties

  • Melting Points : Methoxy-substituted analogs (e.g., 2g) are solids (m.p. 137–139°C), while the target compound and ethynyl derivatives are likely liquids due to reduced crystallinity .
  • Stability : Fluorinated analogs (e.g., 2-(4-fluorobenzyl)-dioxaborolane) exhibit enhanced hydrolytic stability due to fluorine’s electronegativity . The target compound’s alkenyl group may confer susceptibility to oxidation or polymerization under certain conditions.

Biological Activity

The compound 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to as Bpin , belongs to the class of boron-containing compounds known for their utility in organic synthesis and potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉BO₂
  • Molecular Weight : 258.16 g/mol
  • CAS Number : 1802939-35-0

Bpin exhibits biological activity primarily through its role as a boron reagent in various chemical transformations. The presence of the dioxaborolane moiety allows Bpin to participate in reactions such as:

  • Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
  • Hydroboration Reactions : Acts as a hydroborating agent for alkenes and alkynes, enabling the formation of alcohols and other derivatives.

These reactions are essential in medicinal chemistry for developing new pharmaceuticals.

Anticancer Properties

Recent studies have indicated that Bpin derivatives can exhibit anticancer activity. For instance:

  • Case Study 1 : A derivative of Bpin was tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Antimicrobial Effects

Bpin has shown potential antimicrobial properties against a range of pathogens:

  • Case Study 2 : Research indicated that Bpin derivatives possess inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Chemical SynthesisEffective in Suzuki-Miyaura coupling

Safety and Toxicology

While Bpin has promising biological applications, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin and eye irritation . Proper handling procedures must be followed to mitigate risks associated with exposure.

Q & A

Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :
  • Negative Control : Untreated cells + solvent (DMSO < 0.1%).
  • Positive Control : Doxorubicin (IC₅₀ ~1 μM).
  • Interference Check : Measure boron content (via ICP-MS) to distinguish cytotoxicity from boron accumulation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.